molecular formula C15H30O B040504 2-Cyclododecylpropan-1-ol CAS No. 118562-73-5

2-Cyclododecylpropan-1-ol

Cat. No.: B040504
CAS No.: 118562-73-5
M. Wt: 226.4 g/mol
InChI Key: WKHTUDYDJUHYMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-cyclodextrin is typically synthesized through the enzymatic degradation of starch. The process involves the use of cyclodextrin glycosyltransferase (CGTase) and alpha-amylase . Initially, starch is liquefied either by heat treatment or using alpha-amylase. Subsequently, CGTase is added to catalyze the formation of cyclodextrins .

Industrial Production Methods: For industrial-scale production, starch from sources such as corn or potatoes is used . The enzymatic conversion process is optimized to maximize the yield of alpha-cyclodextrin. The resulting product is then purified and crystallized to obtain high-purity alpha-cyclodextrin .

Properties

IUPAC Name

2-cyclododecylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-14(13-16)15-11-9-7-5-3-2-4-6-8-10-12-15/h14-16H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHTUDYDJUHYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCCCCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051598
Record name 2-Cyclododecylpropan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118562-73-5
Record name 2-Cyclododecylpropan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118562-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclododecaneethanol, beta-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118562735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclododecaneethanol, .beta.-methyl-
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Record name 2-Cyclododecylpropan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclododecylpropan-1-ol
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Record name 2-cyclododecylpropan-1-ol
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Synthesis routes and methods

Procedure details

45 g of the mixture of isomers of 2-cyclododecenylpropan-l-ol from Example 1 were heated for 7 hours at 200° with 2 g of Raney nickel and 10 ml of ethanol in a shaken autoclave with 200 bar of hydrogen After removal of catalyst and solvent, the reaction mixture was distilled. At 105-110° C. and 0.7 mbar, 35 g of 2-cyclododecylpropan-l-ol were obtained.
[Compound]
Name
mixture
Quantity
45 g
Type
reactant
Reaction Step One
Name
2-cyclododecenylpropan-l-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclododecylpropan-1-ol
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2-Cyclododecylpropan-1-ol
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Reactant of Route 6
2-Cyclododecylpropan-1-ol

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